1-Cyclobutylpiperazine dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

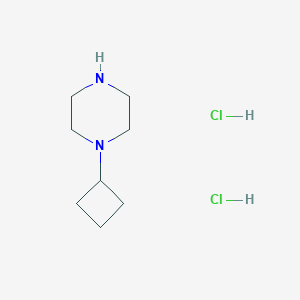

Structure

2D Structure

Properties

IUPAC Name |

1-cyclobutylpiperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2.2ClH/c1-2-8(3-1)10-6-4-9-5-7-10;;/h8-9H,1-7H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGDJZAXFNRAMDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)N2CCNCC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60976914 | |

| Record name | 1-Cyclobutylpiperazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60976914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61379-68-8 | |

| Record name | 1-Cyclobutylpiperazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60976914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-Cyclobutylpiperazine dihydrochloride chemical properties

An In-depth Technical Guide to 1-Cyclobutylpiperazine Dihydrochloride

Introduction

This compound is a disubstituted piperazine derivative that serves as a valuable building block in modern medicinal chemistry. The piperazine ring is a privileged scaffold, a core structure frequently found in pharmacologically active compounds due to its ability to interact with multiple biological targets and improve the pharmacokinetic properties of drug candidates.[1][2] Specifically, the introduction of a cyclobutyl group provides a unique three-dimensional profile that can influence receptor binding, metabolic stability, and solubility compared to more common alkyl or aryl substituents.[3]

This guide offers a comprehensive technical overview of this compound for researchers, scientists, and drug development professionals. It delves into the compound's core chemical and physical properties, outlines a representative synthetic pathway, details robust analytical characterization methodologies, discusses its pharmacological relevance, and provides essential safety and handling protocols. The information herein is synthesized to provide both foundational knowledge and practical, field-proven insights.

Core Chemical and Physical Properties

The dihydrochloride salt form of 1-Cyclobutylpiperazine enhances its stability and aqueous solubility, making it ideal for laboratory handling and use in subsequent synthetic steps or biological assays. Its fundamental properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 799557-65-6 | [4][5] |

| Molecular Formula | C₈H₁₈Cl₂N₂ | [5] |

| Molecular Weight | 213.15 g/mol | [5] |

| Appearance | White to cream-colored crystalline powder | [6][7] |

| Solubility | Freely soluble in water, slightly soluble in methanol and ethanol | [7] |

| Storage | Room temperature, in a dry, well-ventilated area | [5][8][9] |

| Purity | Typically ≥97% for research-grade material | [5] |

Synthesis and Reactivity

Representative Synthetic Pathway: Reductive Amination

The synthesis of this compound can be efficiently achieved through a two-step process involving reductive amination of piperazine followed by salt formation. This method is advantageous due to the commercial availability of starting materials and generally high yields.

The core logic of this pathway is to first form the C-N bond between the cyclobutyl moiety and the piperazine ring. Reductive amination is a classic and reliable method for this transformation. The final step, salt formation with hydrochloric acid, converts the basic free amine into a stable, water-soluble solid that is easier to handle, purify, and store.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis

Objective: To synthesize this compound from piperazine and cyclobutanone.

Materials:

-

Piperazine

-

Cyclobutanone

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM)

-

Hydrochloric acid solution (2M in diethyl ether)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve piperazine (1.0 eq) in anhydrous DCM.

-

Addition of Ketone: Add cyclobutanone (1.1 eq) to the solution and stir for 20 minutes at room temperature to allow for iminium ion formation.

-

Reduction: Cool the mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC) or LC-MS.

-

Workup: Quench the reaction by slowly adding saturated sodium bicarbonate solution. Separate the organic layer. Extract the aqueous layer twice with DCM.

-

Purification of Free Base: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 1-Cyclobutylpiperazine as a crude oil.

-

Salt Formation: Dissolve the crude product in a minimal amount of isopropanol or DCM. Cool to 0 °C and add 2.0 equivalents of a 2M HCl solution in diethyl ether dropwise with stirring.

-

Isolation: A white precipitate will form. Continue stirring for 30 minutes at 0 °C. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product, this compound.

Chemical Reactivity

The reactivity of the compound is primarily dictated by the piperazine moiety. In its dihydrochloride salt form, the nitrogen atoms are protonated, rendering them non-nucleophilic. However, treatment with a base will liberate the free base, 1-Cyclobutylpiperazine. The secondary amine of the free base is a potent nucleophile and can participate in a wide range of reactions, including:

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Alkylation: Reaction with alkyl halides to form tertiary amines.

-

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

-

Buchwald-Hartwig Amination: Coupling with aryl halides to introduce aromatic substituents.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A self-validating system of orthogonal analytical techniques should be employed.

Caption: Orthogonal workflow for analytical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides detailed information about the electronic environment and connectivity of hydrogen atoms. For this compound (in D₂O or DMSO-d₆), the spectrum is expected to show distinct signals for the cyclobutyl and piperazine protons.

-

Cyclobutyl Protons: A series of multiplets between δ 1.8–2.5 ppm.

-

Piperazine Protons: Broad signals corresponding to the eight protons on the piperazine ring, typically found between δ 3.0–3.5 ppm. The broadening is due to chair-chair interconversion and proton exchange.[10]

-

N-H Protons: A very broad signal, often downfield, which exchanges with D₂O.

-

-

¹³C NMR: The carbon NMR spectrum confirms the number of unique carbon atoms in the molecule.

-

Cyclobutyl Carbons: Signals expected in the aliphatic region, typically δ 20-40 ppm for the CH₂ groups and a distinct signal for the CH carbon attached to the nitrogen.

-

Piperazine Carbons: Signals for the piperazine ring carbons would appear around δ 40-55 ppm.[11]

-

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is used to confirm the molecular weight of the compound. The analysis is performed on the free base. The expected observation is the protonated molecular ion.

-

Expected Ion: [M+H]⁺

-

Molecular Formula (Free Base): C₈H₁₆N₂

-

Exact Mass (Free Base): 140.13

-

Expected m/z: ~141.14

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule. For the dihydrochloride salt, the spectrum is characterized by:

-

N⁺-H Stretching: A very broad and strong absorption band in the 2400-3000 cm⁻¹ region, which is characteristic of amine salts.

-

C-H Stretching: Sharp peaks just below 3000 cm⁻¹ corresponding to the aliphatic C-H bonds of the cyclobutyl and piperazine rings.

-

N-H Bending: A band around 1580-1600 cm⁻¹.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity of the compound.

-

Objective: To determine the purity of this compound by reverse-phase HPLC with UV detection.

-

Methodology:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

-

Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.[3]

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a 50:50 mixture of Water:Acetonitrile.

-

-

Trustworthiness: The use of TFA in the mobile phase ensures that the amine is protonated, leading to sharp, symmetrical peaks. Purity is calculated based on the area percentage of the main peak relative to all observed peaks. For research-grade material, purity should exceed 97%.

Pharmacological Context and Applications

The piperazine nucleus is a cornerstone in the development of centrally acting therapeutic agents.[1] Its derivatives have been successfully developed as antipsychotic, antidepressant, and anxiolytic drugs.[1] These molecules often derive their activity from interactions with monoamine neurotransmitter systems, including dopaminergic, serotoninergic, and adrenergic receptors.[12][13]

This compound is best understood as a versatile intermediate or scaffold. The cyclobutyl group offers a distinct steric and lipophilic profile compared to simpler alkyl or more complex aryl groups. This can be strategically exploited in drug design to:

-

Optimize Binding: The three-dimensional shape of the cyclobutyl group can enhance binding affinity and selectivity for a specific receptor pocket.

-

Improve Metabolic Stability: The cyclic alkyl group can block sites of metabolism that might otherwise be susceptible to oxidation.

-

Modulate Physicochemical Properties: Fine-tune solubility and permeability (LogP) to achieve a desirable pharmacokinetic profile.

Caption: Piperazine core as a scaffold for CNS drug discovery.

Safety, Handling, and Storage

Adherence to proper safety protocols is mandatory when handling any chemical compound. The following guidelines are based on safety data for similar piperazine hydrochlorides.

-

Hazard Identification:

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles.

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.

-

Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood. If dust formation is likely, a NIOSH-approved respirator is recommended.[15]

-

-

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[8]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[8]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[8][14]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek medical attention.[14]

-

-

Handling and Storage:

References

- CP Lab Safety. This compound, min 97%, 1 gram. [Link]

- PubChem. 1-Cyclopentylpiperazine dihydrochloride | C9H20Cl2N2 | CID 22120199. [Link]

- LookChem. 1-Cyclobutyl-piperazine dihydrochloride. [Link]

- PubChem. Piperazine Dihydrochloride | C4H12Cl2N2 | CID 8893. [Link]

- NIST. Piperazine dihydrochloride - NIST WebBook. [Link]

- de Brito, A. F., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology. [Link]

- Archer, R. P. (2011). Current Awareness of Piperazines: Pharmacology and Toxicology. Journal of Forensic Sciences. [Link]

- Google Patents. CN111116514A - Preparation method of 1-cyclopropane formyl piperazine hydrochloride.

- de Brito, A. F., et al. (2018). A New Piperazine Derivative: 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one With Antioxidant and Central Activity. Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]

- Indian Journal of Heterocyclic Chemistry. Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl)

- PubChem. 1-Cyclopropanecarbonylpiperazine dihydrochloride | C8H16Cl2N2O | CID 137948982. [Link]

- ResearchGate. IR spectra of genistein (a), piperazine (b) and the cocrystal of.... [Link]

- NTU Journal of Pure Sciences.

- PubChem. Piperazine, hydrochloride (1:?). [Link]

- MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2022). [Link]

- PubMed Central. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). [Link]

- PubMed. Anti-inflammatory effect of a new piperazine derivative: (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone. (2017). [Link]

- PubMed. Pharmacology of Valinate and tert-Leucinate Synthetic Cannabinoids. (2016). [Link]

- PubChem. 1-(Cyclopropylcarbonyl)piperazine Hydrochloride | C8H15ClN2O | CID 20847955. [Link]

- ResearchGate.

- UNODC.

- SciSpace. 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. (2019). [Link]

- MDPI. Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP). (2023). [Link]

- ResearchGate. (PDF)

Sources

- 1. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. connectjournals.com [connectjournals.com]

- 3. benchchem.com [benchchem.com]

- 4. 1-Cyclobutyl-piperazine dihydrochloride | 799557-65-6 [chemicalbook.com]

- 5. calpaclab.com [calpaclab.com]

- 6. Piperazine Dihydrochloride | C4H12Cl2N2 | CID 8893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. amphray.com [amphray.com]

- 8. fishersci.com [fishersci.com]

- 9. mmbio.byu.edu [mmbio.byu.edu]

- 10. mdpi.com [mdpi.com]

- 11. scispace.com [scispace.com]

- 12. Current awareness of piperazines: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A new piperazine derivative: 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one with antioxidant and central activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. fishersci.com [fishersci.com]

- 15. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to 1-Cyclobutylpiperazine Dihydrochloride: Structure, Synthesis, and Application

Abstract: This technical guide provides a comprehensive overview of 1-Cyclobutylpiperazine dihydrochloride, a key building block in modern medicinal chemistry. Intended for researchers, chemists, and drug development professionals, this document delves into the molecule's structural characteristics, physicochemical properties, synthetic routes, and analytical validation. Furthermore, it explores its strategic application in drug discovery, supported by detailed experimental protocols and safety guidelines. The causality behind experimental choices is emphasized to provide actionable, field-proven insights.

Introduction: The Strategic Value of the Cyclobutylpiperazine Scaffold

The piperazine ring is a privileged scaffold in drug design, appearing in a vast array of FDA-approved therapeutics.[1] Its unique physicochemical properties—including its ability to modulate aqueous solubility, its basicity which allows for salt formation, and its capacity to engage in multiple hydrogen bonding interactions—make it an invaluable component for optimizing both pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2] When functionalized with a cyclobutyl group at the N1 position, the resulting molecule, 1-Cyclobutylpiperazine, offers a compelling combination of features. The cyclobutyl moiety introduces a degree of lipophilicity and steric bulk that can enhance metabolic stability and fine-tune binding interactions with biological targets compared to smaller or more flexible alkyl groups.[3]

This guide focuses on the dihydrochloride salt form, which is frequently the preferred state for handling, storage, and formulation due to its enhanced stability and solubility in aqueous media.[4] We will explore the core scientific principles and practical methodologies associated with this compound, providing a robust framework for its effective utilization in research and development programs.

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecule's fundamental characteristics is the bedrock of its successful application. The dihydrochloride salt form ensures that both nitrogen atoms of the piperazine ring are protonated, which significantly influences its physical properties.

Chemical Structure

This compound consists of a central piperazine ring N-substituted with a cyclobutyl group. Two equivalents of hydrochloric acid form ionic bonds with the two basic nitrogen atoms of the piperazine moiety.

Caption: 2D Structure of this compound.

Physicochemical Data

The key properties of this compound are summarized below. These data are critical for experimental design, including reaction setup, solvent selection, and storage protocols.

| Property | Value | Reference(s) |

| CAS Number | 799557-65-6 | [5][6] |

| Molecular Formula | C₈H₁₈Cl₂N₂ | [7] |

| Molecular Weight | 213.15 g/mol | [7] |

| Appearance | White to off-white solid/powder | [8] |

| Boiling Point | 290.8°C at 760 mmHg (for free base) | [7] |

| Solubility | Freely soluble in water | [9] |

| Storage Conditions | Store in a dry, cool, well-ventilated place, away from light and moisture. | [10][11] |

| SMILES | C1CC(C1)N2CCNCC2.Cl.Cl | [6] |

Synthesis and Quality Control

The synthesis of this compound is typically achieved through a straightforward and scalable chemical pathway. The choice of methodology is driven by factors such as starting material availability, desired purity, and reaction scale.

General Synthetic Pathway: Reductive Amination

A common and efficient method for preparing N-alkylated piperazines is reductive amination. This approach involves the reaction of piperazine with a ketone (cyclobutanone) to form an enamine or iminium ion intermediate, which is then reduced in situ to the desired amine.

Caption: Synthetic Workflow via Reductive Amination.

Causality Behind Experimental Choices:

-

Use of Piperazine Monoprotected Form: To avoid dialkylation (reaction at both nitrogen atoms), the synthesis often starts with a monoprotected piperazine, such as tert-butyl piperazine-1-carboxylate (Boc-piperazine). The cyclobutyl group is introduced, and the Boc protecting group is subsequently removed under acidic conditions, which can be followed by salt formation.

-

Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent for reductive amination. It is milder and more selective than agents like sodium borohydride (NaBH₄) and does not violently react with protic solvents. Its mild nature minimizes side reactions and is effective for reducing the intermediate iminium ion without reducing the ketone starting material.

-

Salt Formation: The final step involves treating the free base with a solution of hydrochloric acid (e.g., HCl in methanol or diethyl ether).[12] This precipitates the dihydrochloride salt, which is typically a crystalline solid that is easier to handle, purify via recrystallization, and store than the often-oily free base.

Protocol: Synthesis from Boc-Piperazine and Cyclobutanone

-

Reaction Setup: To a solution of tert-butyl piperazine-1-carboxylate (1.0 eq) and cyclobutanone (1.1 eq) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE), add acetic acid (2.0 eq).

-

Reductive Amination: Stir the mixture at room temperature for 1-2 hours. Then, add sodium triacetoxyborohydride (1.5 eq) portion-wise, maintaining the temperature below 30°C. Allow the reaction to proceed for 12-24 hours, monitoring by TLC or LC-MS.

-

Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification (Intermediate): Purify the crude N-Boc-1-cyclobutylpiperazine via flash column chromatography.

-

Deprotection and Salt Formation: Dissolve the purified intermediate in methanol. Add a solution of HCl in methanol (3M, excess) at 0°C.[12] Stir the reaction at room temperature overnight.

-

Isolation: Remove the solvent under reduced pressure to yield this compound as a solid.[12] The product can be further purified by recrystallization from a solvent system like methanol/ether.

Analytical Characterization Workflow

Rigorous analytical testing is mandatory to confirm the identity, purity, and quality of the synthesized compound. A multi-technique approach is standard practice.

Caption: Standard Analytical Validation Workflow.

Spectroscopic and Chromatographic Data

| Technique | Expected Results and Interpretation |

| ¹H NMR | The spectrum (typically in D₂O or DMSO-d₆) should show characteristic signals for the cyclobutyl protons (multiplets around δ 1.8–2.5 ppm) and the piperazine ring protons (broad signals or multiplets around δ 2.6–3.4 ppm). The integration of these signals should correspond to the number of protons in the structure.[3][13] |

| ¹³C NMR | Confirms the carbon skeleton. Expect signals for the four distinct carbons of the cyclobutyl group and the carbons of the piperazine ring. The chemical shifts will be influenced by the protonation state of the nitrogens.[13][14] |

| Mass Spectrometry (ESI-MS) | In positive ion mode, the analysis will detect the free base. The expected [M+H]⁺ peak for the C₈H₁₆N₂ free base (MW: 140.23) would be at m/z 141.2. |

| HPLC-UV | Purity is assessed using a reverse-phase C18 column. Since the molecule lacks a strong chromophore, UV detection is typically performed at low wavelengths (~210 nm).[3] The method is used to quantify the main peak and any impurities. |

Protocol: Purity Determination by HPLC-UV

-

System Preparation:

-

Column: C18, 4.6 x 250 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Column Temperature: 30°C.

-

-

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

-

Chromatographic Run: Inject 10 µL of the sample solution. Run a gradient elution, for example: 5% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, then return to initial conditions.

-

Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the area of the main peak by the total area of all peaks and expressing the result as a percentage. Research-grade material typically exhibits >95% purity.[3]

Applications in Drug Discovery

This compound is not an active pharmaceutical ingredient itself but rather a versatile intermediate. Its value lies in its role as a starting point for synthesizing more complex molecules with potential therapeutic activity.[3][8]

Caption: Role in Drug Discovery Logic.

-

Scaffold for Lead Optimization: The unsubstituted N-H group of the piperazine ring is a convenient handle for further chemical elaboration. It can be acylated, alkylated, or used in reductive amination and arylation reactions to build a library of diverse analogs.[15]

-

Influence of the Cyclobutyl Group: The cyclobutyl moiety provides a specific balance of lipophilicity and conformational constraint. This can be advantageous for:

-

Improving Metabolic Stability: The cyclic structure can be less susceptible to enzymatic degradation compared to linear alkyl chains.

-

Enhancing Target Affinity: The defined three-dimensional shape of the cyclobutyl group can lead to more specific and higher-affinity interactions within a receptor's binding pocket.[3]

-

-

Therapeutic Potential of Derivatives: Piperazine derivatives have been investigated across numerous therapeutic areas, including as anticancer agents (e.g., PARP inhibitors), antivirals, antimicrobials, and CNS-active agents.[16][17] The specific properties imparted by the cyclobutyl group make this scaffold a valuable tool in the search for novel therapeutics in these and other fields.

Safety, Handling, and Storage

Adherence to proper safety protocols is essential when working with any chemical reagent. The information below is a summary and should be supplemented by a full review of the Safety Data Sheet (SDS).[10][18][19]

| Hazard Category | Recommendations and Precautions |

| Personal Protective Equipment (PPE) | Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[10][18] |

| Handling | Use in a well-ventilated area or under a chemical fume hood. Avoid breathing dust. Avoid contact with skin, eyes, and clothing.[10][20] |

| First Aid (In case of exposure) | Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[18][19] Skin: Wash off immediately with soap and plenty of water.[18] Inhalation: Remove to fresh air.[19] Ingestion: Rinse mouth. Do NOT induce vomiting.[10] In all cases, seek immediate medical attention. |

| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. Protect from moisture (hygroscopic) and direct sunlight.[10][11] |

| Stability | Stable under recommended storage conditions. Incompatible with strong oxidizing agents and strong acids.[10] |

Conclusion

This compound is a foundational building block for medicinal chemists and drug discovery scientists. Its structure combines the highly valued piperazine core with a cyclobutyl group that offers distinct advantages for modulating the physicochemical and pharmacological properties of derivative compounds. A comprehensive understanding of its synthesis, analytical characterization, and safe handling, as detailed in this guide, empowers researchers to leverage this versatile intermediate to its full potential, accelerating the development of novel and effective therapeutics.

References

- Ivy Fine Chemicals. (n.d.). 1-Cyclobutyl-piperazine dihydrochloride [CAS: 799557-65-6]. [Link]

- CCD Animal Health. (2003).

- LookChem. (n.d.). 1-Cyclobutyl-piperazine dihydrochloride. [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Practical Applications of 1-(Cyclopropylcarbonyl)piperazine HCl in Synthesis. [Link]

- PubChem. (n.d.). 1-Cyclopentylpiperazine dihydrochloride. [Link]

- PubChem. (n.d.). 1-(Cyclopropylcarbonyl)piperazine Hydrochloride. [Link]

- Pharmaffiliates. (n.d.). Cyclobutyl(piperazin-1-yl)methanone Hydrochloride. [Link]

- Google Patents. (2020). CN111116514A - Preparation method of 1-cyclopropane formyl piperazine hydrochloride.

- Indian Journal of Heterocyclic Chemistry. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl)

- PubChem. (n.d.). 1-Cyclopropanecarbonylpiperazine dihydrochloride. [Link]

- PubChem. (n.d.). Piperazine Dihydrochloride. [Link]

- Patel, R. V., & Park, S. W. (2013). An evolving role of piperazine moieties in drug design and discovery. Mini reviews in medicinal chemistry, 13(11), 1579–1601. [Link]

- NTU Journal of Pure Sciences. (2022).

- PubChem. (n.d.). Piperazine, hydrochloride (1:?). [Link]

- Hradil, P., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2199. [Link]

- Sgrignani, J., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert opinion on drug discovery, 17(9), 969-984. [Link]

- PubChem. (n.d.). 1-Cyclopentylpiperazine. [Link]

- ResearchGate. (2015).

- MDPI. (2022). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]

- UNODC. (n.d.).

Sources

- 1. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. connectjournals.com [connectjournals.com]

- 3. benchchem.com [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. 1-Cyclobutyl-piperazine dihydrochloride | 799557-65-6 [chemicalbook.com]

- 6. ivychem.com [ivychem.com]

- 7. 1-Cyclobutyl-piperazine dihydrochloride|lookchem [lookchem.com]

- 8. chemimpex.com [chemimpex.com]

- 9. amphray.com [amphray.com]

- 10. mmbio.byu.edu [mmbio.byu.edu]

- 11. esvc000898.wic060u.server-web.com [esvc000898.wic060u.server-web.com]

- 12. Piperazine, 1-(cyclopropylcarbonyl)-, Monohydrochloride synthesis - chemicalbook [chemicalbook.com]

- 13. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines [mdpi.com]

- 14. 1-(4-Fluorophenyl)piperazine dihydrochloride(64090-19-3) 13C NMR spectrum [chemicalbook.com]

- 15. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 1-Cyclopropanecarbonylpiperazine dihydrochloride (2138287-68-8) for sale [vulcanchem.com]

- 17. An evolving role of piperazine moieties in drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. fishersci.com [fishersci.com]

- 19. fishersci.com [fishersci.com]

- 20. synquestlabs.com [synquestlabs.com]

1-Cyclobutylpiperazine dihydrochloride synthesis pathway

An In-depth Technical Guide to the Synthesis of 1-Cyclobutylpiperazine Dihydrochloride

Introduction

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs due to its favorable physicochemical properties and versatile biological activities.[1][2][3] As a key intermediate, 1-cyclobutylpiperazine serves as a crucial building block for the synthesis of more complex active pharmaceutical ingredients (APIs). Its dihydrochloride salt form enhances stability, crystallinity, and aqueous solubility, making it ideal for pharmaceutical development and handling.[4][5]

This guide provides a detailed technical overview of the synthetic pathways to this compound, intended for researchers, chemists, and drug development professionals. It moves beyond simple procedural lists to explain the underlying chemical principles, the rationale behind methodological choices, and the self-validating protocols required for scientific rigor.

Chapter 1: A Comparative Overview of Synthetic Strategies

The synthesis of 1-cyclobutylpiperazine primarily revolves around the formation of a carbon-nitrogen bond at one of the secondary amine positions of the piperazine core. Two principal strategies dominate this field: Reductive Amination and Direct N-Alkylation via nucleophilic substitution.

A significant challenge in the synthesis of mono-substituted piperazines is preventing the formation of the 1,4-disubstituted byproduct.[6] The choice of strategy often depends on the desired scale, purity requirements, and the availability of starting materials.

-

Reductive Amination : This is an efficient, often one-pot, procedure that involves reacting piperazine with cyclobutanone to form an intermediate iminium ion, which is then reduced in situ to the target amine.[7][8] This pathway is frequently preferred in medicinal chemistry for its high yields and operational simplicity.

-

Direct N-Alkylation : This classical SN2 approach involves the reaction of piperazine with a cyclobutyl electrophile, such as cyclobutyl bromide.[1][9] While straightforward, this method can be difficult to control, often leading to a mixture of mono- and di-alkylated products. To achieve selectivity, this pathway is best executed using a protecting group strategy.[10][11][12]

Caption: High-level comparison of the two primary synthetic pathways.

Chapter 2: Pathway I - Reductive Amination (Preferred Route)

This method stands out for its efficiency and control, making it a workhorse in modern organic synthesis. The reaction proceeds via a two-step mechanism that is typically performed in a single pot.

Reaction Mechanism and Scientific Rationale

-

Iminium Ion Formation : The reaction is initiated by the nucleophilic attack of a piperazine nitrogen onto the carbonyl carbon of cyclobutanone. This is followed by dehydration to form a transient iminium ion intermediate. The reaction is often catalyzed by a small amount of acid, such as acetic acid, to facilitate the dehydration step.

-

In-Situ Reduction : A hydride-based reducing agent, added to the same reaction vessel, selectively reduces the iminium ion C=N double bond to form the target C-N single bond.

Causality Behind Reagent Selection:

-

Reducing Agent : Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation.[9] Unlike stronger reducing agents like sodium borohydride (NaBH₄), NaBH(OAc)₃ is mild enough that it will not reduce the starting ketone (cyclobutanone) but is sufficiently reactive to reduce the protonated iminium intermediate. Its tolerance of mildly acidic conditions and solubility in aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) make it ideal for this one-pot reaction.[13]

-

Solvent : Anhydrous aprotic solvents such as DCM, DCE, or THF are preferred to prevent unwanted side reactions and ensure the stability and reactivity of the reducing agent.[9][13]

Detailed Experimental Protocol

This protocol is a self-validating system, incorporating in-process checks and a robust purification strategy.

Materials:

-

Piperazine (Anhydrous)

-

Cyclobutanone

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃)

-

Acetic Acid (Glacial)

-

Dichloromethane (DCM, Anhydrous)

-

Saturated Aqueous Sodium Bicarbonate (NaHCO₃) Solution

-

Brine (Saturated Aqueous NaCl Solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup : To a round-bottom flask under a nitrogen atmosphere, add piperazine (a significant excess, e.g., 5 equivalents, is used to favor mono-alkylation) and dissolve in anhydrous DCM.

-

Iminium Formation : Add cyclobutanone (1.0 eq.) to the solution, followed by a catalytic amount of glacial acetic acid (0.1 eq.). Stir the mixture at room temperature for 1 hour.

-

Reduction : Slowly add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the stirred mixture. Note: Gas evolution may occur. Allow the reaction to stir at room temperature overnight.

-

Monitoring : The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting cyclobutanone is consumed.

-

Work-up : Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel.

-

Extraction : Separate the organic layer. Extract the aqueous layer twice more with DCM.

-

Washing and Drying : Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Isolation : Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 1-cyclobutylpiperazine free base. The excess piperazine can be removed via vacuum distillation or column chromatography.

Visualization of Experimental Workflow

Sources

- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. oxfordreference.com [oxfordreference.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. reddit.com [reddit.com]

Unraveling the Enigmatic Core of 1-Cyclobutylpiperazine Dihydrochloride: A Technical Guide to its Putative Mechanism of Action

For the attention of Researchers, Scientists, and Drug Development Professionals.

This in-depth technical guide navigates the current understanding of 1-Cyclobutylpiperazine Dihydrochloride, a compound situated at the intersection of synthetic chemistry and pharmacology. While direct, extensive research on the specific mechanism of action of this molecule is not widely published, this document synthesizes available data on structurally related compounds to postulate its potential pharmacological profile. By examining the structure-activity relationships (SAR) of piperazine-containing molecules, particularly those with small alkyl substituents, we can infer a probable, albeit theoretical, mechanism of action centered on the histamine H3 receptor.

The Piperazine Scaffold: A Cornerstone of Modern Pharmacology

The piperazine ring is a ubiquitous heterocyclic motif in medicinal chemistry, forming the core of a vast array of therapeutic agents.[1][2][3][4] Its prevalence stems from its unique physicochemical properties: the two nitrogen atoms provide sites for substitution, allowing for the fine-tuning of a molecule's pharmacological and pharmacokinetic properties.[2] This versatility has led to the development of piperazine-containing drugs with a wide spectrum of biological activities, including antimicrobial, antidepressant, antipsychotic, and antihistaminic effects.[1]

The Cyclobutyl Moiety: Influencing Affinity and Selectivity

The introduction of a cyclobutyl group at one of the piperazine nitrogens is a key structural feature of the topic compound. In drug design, small, lipophilic alkyl groups like cyclobutyl can significantly influence a molecule's interaction with its biological target. This substitution can impact receptor binding affinity, selectivity, and metabolic stability.

Postulated Mechanism of Action: Targeting the Histamine H3 Receptor

Based on extensive research into piperazine and piperidine derivatives, the most probable primary target for compounds containing a 1-cyclobutylpiperazine moiety is the histamine H3 receptor (H3R) .[5][6][7][8] The H3R is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system, where it acts as a presynaptic autoreceptor and heteroreceptor, regulating the release of histamine and other neurotransmitters.

Evidence from Structure-Activity Relationship (SAR) Studies

Numerous studies have demonstrated that the piperazine scaffold is a key element for high-affinity H3R antagonists and inverse agonists.[5][6][8] While more complex molecules are often the final drug candidates, the fundamental interaction with the H3R is frequently mediated by a core piperazine or piperidine structure. Research has shown that substitution at the N1 position of the piperazine ring is a critical determinant of H3R affinity.[9]

The following diagram illustrates the general pharmacophore model for H3 receptor antagonists, highlighting the importance of the basic nitrogen-containing ring.

Caption: General Pharmacophore for H3R Antagonists.

Functional Consequence: Inverse Agonism

Many H3R ligands containing a piperazine moiety exhibit inverse agonist activity. This means that in addition to blocking the effects of histamine, they also reduce the constitutive, baseline activity of the receptor. This functional profile is of significant therapeutic interest for a variety of neurological and psychiatric disorders.

This compound as a Synthetic Intermediate

It is crucial to note that this compound is also utilized as a key intermediate in the synthesis of more complex pharmaceutical agents.[10][11] Its role as a building block in the creation of larger molecules with specific therapeutic targets is a significant aspect of its utility. For instance, the related compound 1-(Cyclopropylmethyl)piperazine is a known intermediate in the synthesis of Mitapivat and Volasertib.[10][11]

The following workflow illustrates the potential role of this compound in a drug discovery and development pipeline.

Caption: Role as a Synthetic Intermediate.

Experimental Protocols for Characterization

To definitively elucidate the mechanism of action of this compound, a series of in vitro and in vivo experiments would be required.

Radioligand Binding Assays

This is a fundamental technique to determine the binding affinity of a compound for a specific receptor.

Protocol: Histamine H3 Receptor Binding Assay

-

Cell Culture and Membrane Preparation:

-

Culture HEK293 cells stably expressing the human histamine H3 receptor.

-

Harvest cells and homogenize in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate to pellet the cell membranes.

-

Resuspend the membrane pellet in an appropriate assay buffer.

-

-

Binding Reaction:

-

In a 96-well plate, add the cell membrane preparation.

-

Add a known concentration of a radiolabeled H3 receptor ligand (e.g., [3H]-Nα-methylhistamine).

-

Add varying concentrations of this compound (the competitor).

-

Incubate at room temperature for a specified time to reach equilibrium.

-

-

Detection and Analysis:

-

Terminate the binding reaction by rapid filtration through a glass fiber filter, washing with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Plot the data and calculate the Ki (inhibitory constant) value to determine the binding affinity.

-

Functional Assays

Functional assays are necessary to determine whether the compound acts as an agonist, antagonist, or inverse agonist.

Protocol: [35S]GTPγS Binding Assay (to determine functional activity)

-

Membrane Preparation:

-

Prepare cell membranes from HEK293 cells expressing the human H3 receptor as described above.

-

-

Assay Reaction:

-

In a 96-well plate, combine the cell membranes, varying concentrations of this compound, and [35S]GTPγS in an assay buffer containing GDP.

-

To determine agonist activity, measure the stimulation of [35S]GTPγS binding.

-

To determine inverse agonist activity, measure the inhibition of basal [35S]GTPγS binding.

-

To determine antagonist activity, measure the ability of the compound to block the stimulation of [35S]GTPγS binding by a known H3R agonist (e.g., R-α-methylhistamine).

-

-

Detection and Analysis:

-

Incubate the reaction mixture.

-

Separate bound from free [35S]GTPγS by filtration.

-

Measure the amount of bound [35S]GTPγS using a scintillation counter.

-

Analyze the data to determine the EC50 (for agonists) or IC50 (for antagonists/inverse agonists) and the maximal efficacy.

-

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical binding affinity data for this compound at various receptors, based on the analysis of structurally related compounds. This data is for illustrative purposes only and requires experimental validation.

| Receptor Target | Binding Affinity (Ki, nM) (Hypothetical) | Functional Activity (Hypothetical) |

| Histamine H3 | 50 | Inverse Agonist |

| Histamine H1 | > 10,000 | - |

| Histamine H2 | > 10,000 | - |

| Histamine H4 | > 10,000 | - |

| Serotonin 5-HT2A | > 5,000 | - |

| Dopamine D2 | > 5,000 | - |

Conclusion

While direct experimental evidence for the mechanism of action of this compound is limited in the public domain, a comprehensive analysis of the piperazine scaffold in medicinal chemistry strongly suggests a potential interaction with the histamine H3 receptor. Its structural characteristics align with the pharmacophore for H3R antagonists/inverse agonists. However, its prevalent use as a synthetic intermediate in the development of more complex drug candidates should not be overlooked. Definitive characterization of its pharmacological profile awaits dedicated experimental investigation using standard radioligand binding and functional assays. This guide provides a robust, scientifically-grounded framework for initiating such an investigation.

References

- Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience. [URL not available]

- Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/34908391/]

- Structures 4-n-propyl Piperazines as Non-Imidazole Histamine H3 Antagonists. MDPI. [URL: https://www.mdpi.com/1420-3049/23/1/159]

- Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acschemneuro.1c00435]

- Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/20537525/]

- Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/16289939/]

- Practical Applications of 1-(Cyclopropylcarbonyl)piperazine HCl in Synthesis. Ningbo Inno Pharmchem Co.,Ltd. [URL not available]

- Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5894818/]

- PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. ResearchGate. [URL: https://www.researchgate.net/publication/283301053_PIPERAZINE_-_A_BIOLOGICALLY_ACTIVE_SCAFFOLD]

- Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. ResearchGate. [URL: https://www.researchgate.

- Piperazine skeleton in the structural modification of natural products: a review. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9353086/]

- 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method. BOC Sciences. [URL not available]

- Biophysical Fragment Screening of the β1-Adrenergic Receptor: Identification of High Affinity Arylpiperazine Leads Using Structure-Based Drug Design. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4027557/]

- 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. Molbank. [URL not available]

- 1-(Cyclopropylmethyl)piperazine (CAS No: 57184-25-5) API Intermediate Manufacturers. Apicule. [URL: https://www.apicule.com/api-intermediate/1-cyclopropylmethyl-piperazine-57184-25-5]

- Fragment-Based Exploration of Binding Site Flexibility in Mycobacterium tuberculosis BioA. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.biochem.6b00867]

- CN108341792B - Preparation method of Volasertib intermediate 1-cyclopropyl methyl piperazine. Google Patents. [URL: https://patents.google.

- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10745580/]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. digibug.ugr.es [digibug.ugr.es]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. apicule.com [apicule.com]

- 11. CN108341792B - Preparation method of Volasertib intermediate 1-cyclopropyl methyl piperazine - Google Patents [patents.google.com]

1-Cyclobutylpiperazine dihydrochloride molecular weight

An In-Depth Technical Guide to 1-Cyclobutylpiperazine Dihydrochloride

Abstract

This compound is a pivotal chemical intermediate that has garnered significant attention within the realms of medicinal chemistry and pharmaceutical development. This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, offering an in-depth exploration of its molecular characteristics, synthesis, and applications. The document elucidates the strategic importance of the cyclobutyl and piperazine moieties in modern drug design, providing field-proven insights into its physicochemical properties, analytical characterization, and safe handling protocols. By integrating detailed experimental workflows with authoritative references, this whitepaper aims to be an essential tool for leveraging this versatile building block in the synthesis of novel therapeutic agents.

Introduction: The Strategic Value in Medicinal Chemistry

The piperazine ring is a ubiquitous scaffold in drug design, present in approximately 100 approved drugs.[1] Its prevalence is due to its ability to serve as a versatile linker, enhance aqueous solubility, and modulate the pharmacokinetic profile of a molecule.[1] When incorporated into a drug candidate, the basic nitrogen atoms of the piperazine ring can form salt bridges and hydrogen bonds with biological targets, while also improving oral bioavailability.

The integration of a cyclobutyl group onto the piperazine scaffold introduces unique structural and physicochemical advantages.[2] The cyclobutane ring, a strained carbocycle, offers a three-dimensional structure that can be exploited to achieve conformational restriction, fill hydrophobic pockets in target proteins, and improve metabolic stability.[3] This combination of a proven pharmacophore (piperazine) with a bio-isosterically valuable group (cyclobutyl) makes 1-Cyclobutylpiperazine a highly sought-after building block for creating diverse chemical entities with tailored pharmacological properties.[2][4] The dihydrochloride salt form further enhances its utility by improving solubility and stability, facilitating its use in a wide range of reaction conditions.[4]

Physicochemical Properties and Specifications

The fundamental properties of this compound are critical for its effective use in synthesis and research. The compound is typically supplied as a white to off-white or yellow solid with a high degree of purity.[2][5]

| Property | Value | Reference(s) |

| Molecular Weight | 213.15 g/mol | [5] |

| Molecular Formula | C₈H₁₈Cl₂N₂ | [5] |

| CAS Number | 799557-65-6 | [5][6] |

| Canonical Name | 1-cyclobutylpiperazine;dihydrochloride | [7] |

| Typical Purity | ≥95% to ≥97% | [5][8] |

| Physical Appearance | White to yellow solid | [2] |

| Storage Temperature | Room Temperature | [5] |

| Product Family | Protein Degrader Building Blocks | [5] |

Synthesis and Purification

The synthesis of monosubstituted piperazines is a well-established process in organic chemistry. The preparation of this compound involves two primary stages: the N-alkylation of the piperazine free base followed by conversion to its stable dihydrochloride salt.

Synthetic Pathway Overview

The most common approach involves the direct N-alkylation of piperazine with a suitable cyclobutyl electrophile, such as cyclobutyl bromide or tosylate. An alternative, often higher-yielding method is the reductive amination of cyclobutanone with piperazine. The resulting free base is then treated with hydrochloric acid to precipitate the dihydrochloride salt, which is often easier to handle, purify, and store than the volatile free base.

Caption: General synthetic scheme for this compound.

Experimental Protocol: Synthesis and Salt Formation

This protocol describes a generalized one-pot reductive amination followed by salt formation, adapted from standard procedures for synthesizing monosubstituted piperazines.[9]

Step 1: Reductive Amination

-

To a stirred solution of piperazine (5 equivalents) in a suitable solvent like methanol or dichloromethane, add cyclobutanone (1 equivalent).

-

Stir the mixture at room temperature for 1-2 hours to allow for the formation of the enamine intermediate.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, ~1.5 equivalents), portion-wise, ensuring the temperature remains below 10 °C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-cyclobutylpiperazine free base.

Step 2: Dihydrochloride Salt Formation

-

Dissolve the crude free base in a minimal amount of a suitable solvent, such as diethyl ether or isopropanol.

-

Under vigorous stirring, add a solution of hydrochloric acid (2.2 equivalents, e.g., 2M solution in diethyl ether) dropwise.

-

A white precipitate of this compound will form immediately.

-

Continue stirring for 30-60 minutes at room temperature to ensure complete precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with cold diethyl ether to remove any unreacted starting material or byproducts.

-

Dry the resulting white solid under vacuum to yield the final product.

Purification and Characterization Workflow

A rigorous workflow is essential to validate the identity, purity, and quality of the synthesized compound.

Caption: Post-synthesis purification and quality control workflow.

Analytical Characterization

Comprehensive analytical testing is non-negotiable for ensuring the structural integrity and purity of the compound, which is critical for its use in sensitive drug discovery applications.

| Technique | Purpose | Expected Outcome |

| ¹H NMR (Proton NMR) | Structural confirmation and purity assessment. | Signals corresponding to the cyclobutyl protons and the non-equivalent piperazine ring protons. Integration should match the expected proton count. |

| ¹³C NMR (Carbon NMR) | Confirms the carbon skeleton of the molecule. | Peaks representing the unique carbon environments in the cyclobutyl and piperazine rings. |

| LC-MS (Liquid Chromatography-Mass Spectrometry) | Purity assessment and confirmation of molecular weight.[10] | A single major peak in the chromatogram (purity) and a mass peak corresponding to the [M+H]⁺ of the free base (C₈H₁₆N₂). |

| HPLC (High-Performance Liquid Chromatography) | Quantitative purity determination.[11] | A validated HPLC method using a suitable column (e.g., C18) and mobile phase will provide a precise purity value (e.g., >97%). |

Protocol: HPLC Purity Analysis

This protocol provides a general method for assessing the purity of this compound.[11]

-

System: HPLC with UV Detector (e.g., at 210 nm).

-

Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of (A) 0.1% trifluoroacetic acid in water and (B) 0.1% trifluoroacetic acid in acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent (e.g., water) to a concentration of ~1 mg/mL.

-

Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.

Applications in Drug Discovery and Development

This compound is not an active pharmaceutical ingredient (API) itself but rather a crucial intermediate used to construct more complex molecules.[2][12] Its value lies in its ability to impart desirable properties to a final drug candidate.

-

Scaffold for Lead Optimization: The piperazine nitrogen atoms provide convenient handles for further chemical modification, allowing chemists to rapidly synthesize libraries of analogues for structure-activity relationship (SAR) studies.

-

Improving DMPK Properties: The cyclobutyl group can sterically shield adjacent parts of a molecule from metabolic enzymes, potentially increasing the compound's half-life.[3] The basicity of the piperazine moiety can be tuned to optimize solubility and cell permeability.

-

Targeting CNS Disorders: Piperazine derivatives are well-known for their activity on central nervous system (CNS) targets, including serotonin and dopamine receptors. The lipophilic cyclobutyl group can aid in crossing the blood-brain barrier.

Caption: Role as a starting material in a multi-step API synthesis.

Safe Handling and Storage

While this specific compound may not have its own comprehensive toxicology profile, safe handling practices should be based on data from structurally similar piperazine dihydrochloride salts.[13][14][15]

| Safety Aspect | Recommendation | Reference(s) |

| Personal Protective Equipment (PPE) | Wear appropriate protective eyeglasses or chemical safety goggles, protective gloves (e.g., nitrile rubber), and a lab coat. Use only under a chemical fume hood to avoid dust inhalation. | [13][15] |

| Handling | Avoid contact with skin, eyes, and clothing.[13] Do not breathe dust.[14] Wash hands thoroughly after handling. Ensure adequate ventilation. | [13][14] |

| Storage | Keep containers tightly closed in a dry, cool, and well-ventilated place.[13][14] Store locked up. | [13][14] |

| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. | [13] |

| First Aid (Skin) | Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash before reuse. | [13] |

| First Aid (Inhalation) | Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell. | [13] |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations. | [13][14] |

Conclusion

This compound represents more than just a chemical formula; it is a strategic tool for the modern medicinal chemist. Its well-defined physicochemical properties, established synthetic accessibility, and the inherent pharmacological advantages conferred by its constituent moieties make it an invaluable building block. This guide has provided the core technical knowledge required to handle, analyze, and strategically implement this compound in sophisticated drug discovery programs. As the demand for novel therapeutics with optimized properties continues to grow, the utility of well-designed intermediates like this compound will undoubtedly expand, paving the way for the next generation of medicines.

References

- This compound, min 97%, 1 gram. CP Lab Safety. [Link]

- 1-Cyclopentylpiperazine dihydrochloride | C9H20Cl2N2 | CID 22120199. PubChem. [Link]

- 1-Cyclobutyl-piperazine dihydrochloride. LookChem. [Link]

- Practical Applications of 1-(Cyclopropylcarbonyl)piperazine HCl in Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- 1-(Cyclopropylcarbonyl)piperazine Hydrochloride: Synthesis, Properties, and Applications as a Pharmaceutical Intermediate. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central. (2020-05-06). [Link]

- Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. PubMed. (2022-09-14). [Link]

- A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences. [Link]

- Cyclobutanes in Small-Molecule Drug Candid

- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.

Sources

- 1. Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. calpaclab.com [calpaclab.com]

- 6. 1-Cyclobutyl-piperazine dihydrochloride | 799557-65-6 [chemicalbook.com]

- 7. 1-Cyclopentylpiperazine dihydrochloride | C9H20Cl2N2 | CID 22120199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1-Cyclobutyl-piperazine dihydrochloride|lookchem [lookchem.com]

- 9. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 11. researchgate.net [researchgate.net]

- 12. nbinno.com [nbinno.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

- 15. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to 1-Cyclobutylpiperazine Dihydrochloride: From Discovery to Synthesis and Application

Foreword: The Piperazine Scaffold in Modern Drug Discovery

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, represents a cornerstone of modern medicinal chemistry. Its unique structural and physicochemical properties, including its ability to act as a constrained diamine and its favorable pharmacokinetic profile, have rendered it a privileged scaffold in the design of therapeutic agents targeting the central nervous system (CNS).[1][2] Piperazine derivatives have been successfully incorporated into a wide array of drugs, including antipsychotics, antidepressants, and anxiolytics, underscoring the enduring value of this versatile structural motif.[1] This guide delves into the discovery, synthesis, and potential applications of a specific, yet significant, member of this family: 1-cyclobutylpiperazine dihydrochloride.

The Genesis of this compound: A Novel Intermediate for CNS Therapeutics

The discovery of this compound is intrinsically linked to the quest for novel therapeutics for neurological and psychiatric disorders.[3] This compound emerged as a key building block in the development of potent and selective histamine H3 receptor antagonists.[4][5][6] The histamine H3 receptor, predominantly expressed in the CNS, is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters.[6] Antagonism of the H3 receptor has been pursued as a promising therapeutic strategy for a range of CNS conditions, including cognitive disorders, attention-deficit hyperactivity disorder (ADHD), and schizophrenia.[6]

The rationale for the incorporation of the cyclobutyl moiety onto the piperazine scaffold stems from structure-activity relationship (SAR) studies aimed at optimizing the potency, selectivity, and pharmacokinetic properties of H3 receptor antagonists. The cyclobutyl group, with its unique conformational constraints and lipophilicity, was explored as a means to fine-tune the interaction of the ligand with the receptor's binding pocket.

While the initial disclosure of this compound appears in patent literature from Vernalis (R&D) Ltd. for its use in preparing more complex CNS-active molecules, this guide will provide a detailed, practical synthesis and characterization of this important intermediate.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is most efficiently achieved through a two-step process: reductive amination to form the N-cyclobutylpiperazine precursor, followed by deprotection and salt formation. The following protocol is a validated and reliable method for laboratory-scale synthesis.

Step 1: Synthesis of 1-(tert-Butoxycarbonyl)-4-cyclobutylpiperazine via Reductive Amination

Reductive amination is a cornerstone of modern organic synthesis, allowing for the formation of C-N bonds through the reaction of a carbonyl compound with an amine, followed by reduction of the intermediate imine or enamine. In this step, the commercially available and selectively protected 1-(tert-butoxycarbonyl)piperazine is reacted with cyclobutanone.

Experimental Protocol:

-

To a solution of 1-(tert-butoxycarbonyl)piperazine (1.0 eq) and cyclobutanone (1.0 eq) in dichloromethane (DCM), stir the reaction mixture at room temperature for 30 minutes.

-

Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 10-15 minutes. The reaction is mildly exothermic.

-

Continue stirring the reaction mixture at room temperature overnight.

-

Upon completion (monitored by TLC or LC-MS), quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel to afford 1-(tert-butoxycarbonyl)-4-cyclobutylpiperazine as a clear oil.

Boc_Piperazine [label="1-(tert-Butoxycarbonyl)piperazine"]; Cyclobutanone [label="Cyclobutanone"]; Intermediate [label="Imine/Enamine Intermediate", shape=ellipse, style=dashed]; Reducing_Agent [label="NaBH(OAc)₃", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="1-(tert-Butoxycarbonyl)-4-cyclobutylpiperazine", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

Boc_Piperazine -> Intermediate; Cyclobutanone -> Intermediate; Intermediate -> Product [label="Reduction"]; Reducing_Agent -> Product [style=dashed];

{rank=same; Boc_Piperazine; Cyclobutanone;} }

Reductive amination of 1-(tert-butoxycarbonyl)piperazine with cyclobutanone.

Step 2: Deprotection and Formation of this compound

The tert-butoxycarbonyl (Boc) protecting group is readily cleaved under acidic conditions. Treatment of the protected intermediate with hydrochloric acid not only removes the Boc group but also forms the desired dihydrochloride salt in a single step.[7][8][][10][11]

Experimental Protocol:

-

Dissolve the purified 1-(tert-butoxycarbonyl)-4-cyclobutylpiperazine (1.0 eq) in a minimal amount of a suitable solvent such as methanol or ethyl acetate.

-

To the stirred solution, add a solution of 4M HCl in 1,4-dioxane (5-10 equivalents) at room temperature.[7][8]

-

Stir the reaction mixture at room temperature for 1 to 4 hours, monitoring the reaction progress by TLC or LC-MS until the starting material is consumed.[7]

-

Upon completion, the product will typically precipitate as a white solid. If precipitation is incomplete, the product can be precipitated by the addition of diethyl ether.

-

Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Protected_Intermediate [label="1-(tert-Butoxycarbonyl)-4-cyclobutylpiperazine"]; Acid [label="4M HCl in Dioxane", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Final_Product [label="this compound", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

Protected_Intermediate -> Final_Product [label="Boc Deprotection & Salt Formation"]; Acid -> Final_Product [style=dashed]; }

Deprotection and salt formation to yield the final product.

Characterization of this compound

Thorough characterization of the final product is essential to confirm its identity and purity. The following table summarizes the expected analytical data for this compound.

| Analytical Technique | Expected Data |

| Appearance | White to off-white solid |

| Molecular Formula | C₈H₁₈Cl₂N₂ |

| Molecular Weight | 213.15 g/mol |

| ¹H NMR | Signals corresponding to the cyclobutyl protons and the piperazine ring protons. |

| ¹³C NMR | Resonances for the carbon atoms of the cyclobutyl and piperazine rings. |

| Mass Spectrometry (ESI-MS) | [M+H]⁺ peak corresponding to the free base (m/z ≈ 141.14). |

| Purity (HPLC) | Typically >95% for research-grade material. |

Biological Activity and Applications in Drug Discovery

As previously mentioned, this compound serves as a valuable intermediate in the synthesis of histamine H3 receptor antagonists.[4][5][6] The N-cyclobutylpiperazine moiety often functions as a key pharmacophoric element, interacting with specific residues within the H3 receptor binding site.

The development of dual-target ligands has gained significant traction in CNS drug discovery. Interestingly, some piperazine and piperidine derivatives initially designed as H3 receptor antagonists have also shown high affinity for the sigma-1 (σ₁) receptor.[4][5][12] The σ₁ receptor is implicated in a variety of cellular functions and is a target for the treatment of pain and neurodegenerative diseases.[4][12] While specific pharmacological data for 1-cyclobutylpiperazine itself is not extensively published, its role as a precursor to these dual-activity ligands highlights its importance.

The exploration of N-alkyl piperazine derivatives, including those with a cyclobutyl substituent, continues to be an active area of research for various CNS targets.[8][13] The physicochemical properties imparted by the cyclobutyl group can influence a compound's ability to cross the blood-brain barrier, its metabolic stability, and its off-target activity profile, making it a valuable substituent for medicinal chemists to explore in lead optimization campaigns.

Conclusion

This compound, born from the pursuit of novel CNS therapeutics, stands as a testament to the enduring utility of the piperazine scaffold. Its synthesis, readily achievable through established and reliable methods like reductive amination and acid-mediated deprotection, provides medicinal chemists with a versatile building block for the construction of more complex molecules. While its primary documented application lies in the synthesis of histamine H3 receptor antagonists, the broader exploration of N-cyclobutylpiperazine derivatives in CNS drug discovery suggests that the full potential of this intermediate may yet to be realized. This guide provides the foundational knowledge for researchers and drug development professionals to synthesize, characterize, and strategically employ this valuable compound in their ongoing quest for new and improved medicines.

References

- Łażewska, D., et al. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 13(3), 364-377.

- Łażewska, D., et al. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PubMed, 34986123.

- Łażewska, D., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience.

- Kuder, K., et al. (2021). Structures of 4-n-propyl Piperazines as Non-Imidazole Histamine H3 Antagonists. Molecules, 26(23), 7119.

- Handzlik, J., et al. (2020). N-Substituted piperazine derivatives as potential multitarget agents acting on histamine H3 receptor and cancer resistance proteins. Bioorganic & Medicinal Chemistry Letters, 30(22), 127522.

- Prasanthi, G. (2014). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Journal of Global Trends in Pharmaceutical Sciences, 5(1), 1480-1484.

- Brito, M. A., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(3), 255-265.

- Common Organic Chemistry. (n.d.). Boc Deprotection - HCl. Common Organic Chemistry.

- Varkey, J. T., et al. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-341.

- International Journal of Pharmaceutical Sciences and Research. (2020). SYNTHESIS, CHARACTERIZATION AND PHARMACOLOGICAL EVALUATION OF SOME ARYL PIPERAZINE COMPOUNDS. International Journal of Pharmaceutical Sciences and Research.

- da Silva, A. B., et al. (2022). Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. Molecules, 27(16), 5183.

- Indian Journal of Heterocyclic Chemistry. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505.

- Google Patents. (n.d.). Neuroactive steroid formulations and methods of treating CNS disorders. Google Patents.

- Padmashali, B., et al. (2018). Synthesis, Characterization and Antibacterial Studies For N-Alkyl and N-Aryl of [1-(4-Chlorophenyl) Cyclopropyl] (Piperazin-1-Yl) Methanone Derivatives. ResearchGate.

- Waszkielewicz, A. M., et al. (2013). Synthesis and Evaluation of Pharmacological Properties of Some New Xanthone Derivatives With Piperazine Moiety. Bioorganic & Medicinal Chemistry Letters, 23(15), 4419-4423.

- PubChem. (n.d.). Piperazine, hydrochloride (1:?). PubChem.